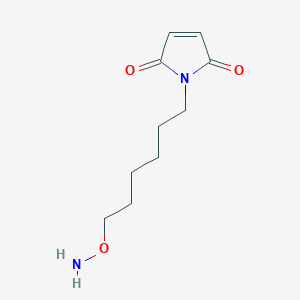
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Solar Cells
- Electron Transport Layer in Polymer Solar Cells : A novel n-type conjugated polyelectrolyte, including a diketopyrrolopyrrole (DPP) backbone, was synthesized and applied as an electron transport layer in polymer solar cells. This compound exhibited high conductivity and electron mobility due to the electron-deficient nature of the DPP backbone. Its application led to improved power conversion efficiency in polymer solar cells (Hu et al., 2015).
Glycolic Acid Oxidase Inhibitors
- Inhibitors of Glycolic Acid Oxidase : A range of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were prepared and evaluated as inhibitors of glycolic acid oxidase. These compounds, especially those with large lipophilic 4-substituents, showed potent in vitro inhibitory activity against porcine liver glycolic acid oxidase (Rooney et al., 1983).
Photoluminescent Materials
- Photoluminescent Conjugated Polymers : Polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) were synthesized and showed strong photoluminescence, making them suitable for electronic applications. These compounds had higher photochemical stability than corresponding saturated polymers (Beyerlein & Tieke, 2000).
Corrosion Inhibition
- Organic Inhibitors of Carbon Steel Corrosion : New 1H-pyrrole-2,5-dione derivatives were synthesized and found to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds showed high inhibition efficiency, suggesting their potential application in corrosion prevention (Zarrouk et al., 2015).
Antioxidant Activity
- Antioxidant Active Mannich Base : The compound 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP), an organic Mannich base system, was identified for its effective antioxidant activity. This research provided insights into the bonding, anti-bonding behavior, and electronic structure of SFAP (Boobalan et al., 2014).
Bicyclic Hydroxamic Acids Synthesis
- Synthesis of Bicyclic Hydroxamic Acids : Enantiomerically enriched bicyclic hydroxamic acids were synthesized from α-aminohydroxamic acids and keto acids. This method showcased a new approach for synthesizing complex hydroxamic acids with potential pharmaceutical applications (Hoshino et al., 2013).
Radiopharmaceuticals
- Fluorine-18 Labeled Prosthetic Group : A novel method for synthesizing fluorine-18 labeled maleimide functionalized prosthetic group was developed, improving radiochemical yield and reducing synthesis time. This has implications for the development of new radiopharmaceuticals (Basuli et al., 2018).
Luminescent Polymers
- Highly Luminescent Polymers : A study on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit revealed their strong fluorescence and high quantum yield. These polymers are soluble in common organic solvents and have potential applications in organic optoelectronic materials (Zhang & Tieke, 2008).
Propriétés
IUPAC Name |
1-(6-aminooxyhexyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYLBZCHKFVAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



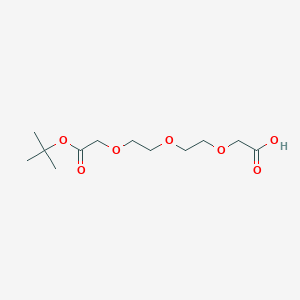
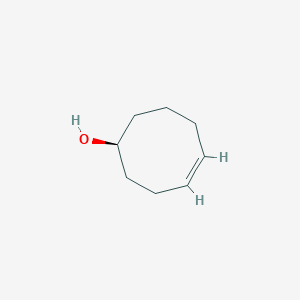
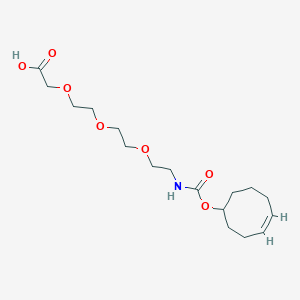


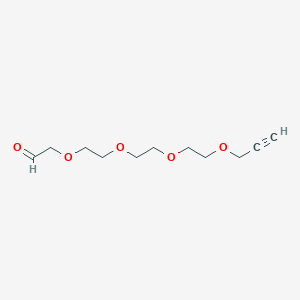




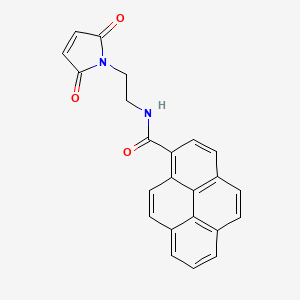
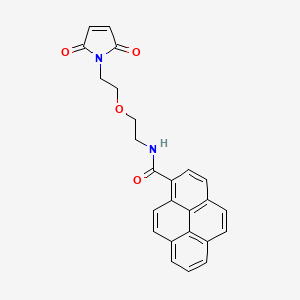
![N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide](/img/structure/B8114004.png)
